molecular formula C10H13ClN4O B8591676 1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone CAS No. 61655-59-2

1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone

Cat. No.: B8591676
CAS No.: 61655-59-2
M. Wt: 240.69 g/mol
InChI Key: YJNNATMVNAVWAE-UHFFFAOYSA-N
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Description

1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chloropyrazine ring attached to a piperazine moiety, which is further connected to an ethanone group. This compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone typically involves the reaction of 6-chloropyrazine with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as toluene, and may require the use of activated carbon for purification . The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The purification process may involve additional steps, such as recrystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chloropyrazine ring allows for substitution reactions, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the chloropyrazine ring .

Scientific Research Applications

1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanism .

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butane: This compound shares a similar piperazine moiety but differs in the substituents attached to the piperazine ring.

    3-(Piperazin-1-yl)-1,2-benzothiazole: Another compound with a piperazine ring, but with a different heterocyclic system attached.

Uniqueness

1-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]ethanone is unique due to the presence of the chloropyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

61655-59-2

Molecular Formula

C10H13ClN4O

Molecular Weight

240.69 g/mol

IUPAC Name

1-[4-(6-chloropyrazin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C10H13ClN4O/c1-8(16)14-2-4-15(5-3-14)10-7-12-6-9(11)13-10/h6-7H,2-5H2,1H3

InChI Key

YJNNATMVNAVWAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CN=CC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloro-2-(1-piperazinyl)-pyrazine hydrochloride (15 g, 0.064 mole) is added to a solution of 20 g of sodium acetate trihydrate (0.147 mole) in 250 ml ice water. The vigorously stirred mixture is treated with 15 ml acetic anhydride followed by 100 ml water. The mixture is stirred 3 hours while warming to room temperature and the product, which separates as an oil, is extracted with toluene. The toluene extract is washed with water and concentrated in vacuo to give a crude product which is recrystallized twice from n-butylchloride to give the title compound, mp 106°-107.5° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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